molecular formula C7H11N3 B8762025 5-(Aminomethyl)-2-methylpyridin-3-amine

5-(Aminomethyl)-2-methylpyridin-3-amine

Cat. No.: B8762025
M. Wt: 137.18 g/mol
InChI Key: SRJOCJAOPUBFSW-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methylpyridin-3-amine is a pyridine derivative characterized by a methyl group at position 2 and an aminomethyl substituent at position 5 of the pyridine ring. The compound’s structure confers unique physicochemical properties, such as moderate polarity due to the amino group and aromatic stability from the pyridine core. For example, substituted pyridines are common in kinase inhibitors and antimicrobial agents due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

5-(aminomethyl)-2-methylpyridin-3-amine

InChI

InChI=1S/C7H11N3/c1-5-7(9)2-6(3-8)4-10-5/h2,4H,3,8-9H2,1H3

InChI Key

SRJOCJAOPUBFSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)CN)N

Origin of Product

United States

Scientific Research Applications

Common Reactions

  • Oxidation : Converts the compound to N-oxides.
  • Reduction : Produces amine derivatives.
  • Substitution : Leads to the formation of various substituted pyridines.

These reactions facilitate the synthesis of complex organic compounds, pharmaceuticals, and agrochemicals.

Medicinal Chemistry

5-(Aminomethyl)-2-methylpyridin-3-amine has been studied for its potential as an enzyme inhibitor and receptor ligand. Notably, it has shown promise as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in cancer progression. The compound's ability to modulate enzymatic activity suggests potential applications in cancer therapy .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : In vitro studies have demonstrated that it can inhibit tumor growth by inducing apoptosis in cancer cell lines such as CCRF-HSB-2 and KB cells.
  • Enzyme Inhibition : It acts as a potential inhibitor of PRMT5, affecting pathways involved in gene expression and cellular signaling.
  • Antiviral Properties : Similar compounds have shown antiviral activities against various viruses, suggesting further therapeutic applications .

Data Table: Biological Activities of 5-(Aminomethyl)-2-methylpyridin-3-amine

Activity TypeDescriptionReferences
AntitumorInhibits tumor growth via apoptosis,
Enzyme InhibitionInhibits PRMT5 activity
AntiviralPotential activity against various viruses

Case Study 1: Antitumor Efficacy

In vitro assays conducted on various cancer cell lines revealed that derivatives of 5-(Aminomethyl)-2-methylpyridin-3-amine significantly reduced cell viability. The mechanism was linked to the compound's interaction with apoptotic pathways, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Enzyme Interaction Studies

Molecular docking studies have illustrated that 5-(Aminomethyl)-2-methylpyridin-3-amine binds effectively to the active sites of target enzymes. This binding affinity provides insights into its mechanism of action and supports its development as a selective PRMT5 inhibitor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents (Positions) Molecular Formula Key Features/Applications Reference
5-(Aminomethyl)-2-methylpyridin-3-amine - 2-CH₃
- 5-CH₂NH₂
C₇H₁₁N₃ High potential for drug design due to dual amino groups; likely moderate solubility.
2-Chloro-5-methylpyridin-3-amine - 2-Cl
- 5-CH₃
C₆H₇ClN₂ Chlorine enhances electrophilicity; used as a synthetic intermediate for pharmaceuticals.
5-(Aminomethyl)-N,N-dimethylpyridin-2-amine - 2-N(CH₃)₂
- 5-CH₂NH₂
C₈H₁₃N₃ Dimethylamino group increases lipophilicity; potential CNS-targeting agent.
5-Methyl-3-(phenylethynyl)pyridin-2-amine - 2-NH₂
- 3-C≡CPh
- 5-CH₃
C₁₄H₁₃N₂ Arylalkynyl group enables fluorescence; applications in materials science.
5-Chloro-3-methoxypyridin-2-amine - 2-NH₂
- 3-OCH₃
- 5-Cl
C₆H₇ClN₂O Methoxy and chloro groups enhance stability; used in pesticide synthesis.
4-Methyl-3-nitropyridin-2-amine - 2-NH₂
- 3-NO₂
- 4-CH₃
C₆H₇N₃O₂ Nitro group introduces redox activity; precursor for dyes and explosives.

Key Findings:

Substituent Effects: Amino Groups: The presence of -NH₂ or -CH₂NH₂ (as in 5-(Aminomethyl)-2-methylpyridin-3-amine) enhances hydrogen-bonding capacity, critical for drug-receptor interactions . Halogens (Cl): Chlorine at position 2 (e.g., 2-Chloro-5-methylpyridin-3-amine) increases electrophilicity, facilitating nucleophilic substitution reactions in synthesis . Alkynyl/Aryl Groups: Compounds like 5-Methyl-3-(phenylethynyl)pyridin-2-amine exhibit extended conjugation, useful in optoelectronic materials .

Biological Relevance: Pyridines with amino substituents (e.g., 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine) are explored as kinase inhibitors due to their ability to mimic ATP-binding motifs . Antimicrobial activity has been reported for pyridine derivatives with heterocyclic appendages, such as 1,3,4-oxadiazole hybrids .

Physicochemical Properties: The aminomethyl group in 5-(Aminomethyl)-2-methylpyridin-3-amine likely improves aqueous solubility compared to nonpolar analogs like 5-Methyl-3-(phenylethynyl)pyridin-2-amine . Nitro-substituted derivatives (e.g., 4-Methyl-3-nitropyridin-2-amine) exhibit higher reactivity in reduction or substitution reactions .

Q & A

Basic Research Question

  • Column Chromatography : Use silica gel with hexane/acetone gradients (0–100%) .
  • Recrystallization : Ethanol/water mixtures for high-purity solids .
  • HPLC : For final purity validation (>98%) .

How can mechanistic studies elucidate byproduct formation during synthesis?

Advanced Research Question

  • Intermediate Trapping : Use LC-MS or 1^1H NMR to identify transient species .
  • Kinetic Analysis : Monitor reaction progress under varied conditions (e.g., temperature, catalyst loading) .
  • Computational Modeling : DFT calculations to predict reactive pathways .

What protocols ensure the stability of 5-(Aminomethyl)-2-methylpyridin-3-amine under storage?

Basic Research Question

  • Storage Conditions : -20°C in inert atmospheres (argon) to prevent oxidation .
  • Stability Assays : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
  • Hazard Mitigation : Use fume hoods and PPE due to acute toxicity (Oral LD50_{50} < 300 mg/kg) .

How can computational docking predict target interactions for this compound?

Advanced Research Question

  • Software : AutoDock Vina or Schrödinger for ligand-receptor docking .
  • Parameterization : Include protonation states of amine groups and solvation effects .
  • Validation : Compare docking scores with experimental IC50_{50} values from enzyme assays .

What steps validate analytical methods for quantifying 5-(Aminomethyl)-2-methylpyridin-3-amine in complex matrices?

Basic Research Question

  • Calibration Curves : Linear range (0.1–100 µg/mL) with r2>0.99r^2 > 0.99 .
  • Recovery Studies : Spiked samples to assess accuracy (90–110%) .
  • Repeatability : RSD < 5% for intra-day/inter-day assays .

How can low yields in cross-coupling reactions involving this compound be addressed?

Advanced Research Question

  • Catalyst Optimization : Screen Pd(II) acetate, XPhos, or Buchwald-Hartwig catalysts .
  • Ligand Design : Bulky ligands (e.g., tricyclohexylphosphine) to suppress β-hydride elimination .
  • Solvent Effects : Use 2-methyltetrahydrofuran for improved solubility .

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